1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Nanotech Applications

POSS molecules are a class of cage-shaped silicon-oxygen compounds with interesting properties at the nanoscale. 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.5.15,15.17,13]octasiloxane (herein referred to as Chloropropyl-POSS) possesses a chloropropyl group attached to its silicon cage structure. This unique structure makes Chloropropyl-POSS a potential candidate for various applications in nanotechnology due to several factors:

Controlled Size and Functionality

The cage structure of POSS provides a well-defined size at the nanoscale, while the organic groups (isobutyl and chloropropyl in this case) offer specific functionalities for tailoring interactions with other molecules [].

Surface Modification

The chloropropyl group allows Chloropropyl-POSS to be chemically linked to various surfaces, potentially enabling the modification of surface properties for applications like biosensors or targeted drug delivery [].

Current Research Areas

While Chloropropyl-POSS is a specific molecule, research on POSS in general is ongoing in several areas:

Polymer Nanocomposites

POSS can be incorporated into polymers to create nanocomposites with improved mechanical properties, thermal stability, and flame retardancy [].

Biomedical Applications

POSS is being explored for applications in drug delivery, bioimaging, and tissue engineering due to its biocompatibility and ability to interact with biological systems [].

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane is a complex siloxane compound characterized by its unique pentacyclic structure and functional groups. This compound features a chloropropyl group attached to a heptakis(2-methylpropyl) functionalized siloxane framework. The presence of multiple methylpropyl groups enhances its solubility and potential reactivity, making it an interesting candidate for various applications in materials science and organic chemistry .

The chemical reactivity of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane can be explored through several reaction pathways:

- Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- Polymerization: The siloxane backbone allows for potential polymerization reactions under specific conditions, leading to the formation of hybrid materials.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science .

The synthesis of this compound typically involves several steps:

- Formation of Siloxane Backbone: Starting from silanes or siloxanes, a pentacyclic structure can be constructed through condensation reactions.

- Functionalization: The introduction of the chloropropyl group can be achieved via alkylation reactions using suitable reagents.

- Heptakis Functionalization: The addition of methylpropyl groups can be accomplished through direct alkylation or by using coupling agents that facilitate the attachment of these groups to the siloxane backbone.

These methods highlight the compound's synthetic accessibility and potential for modification .

1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane has potential applications in:

- Materials Science: As a component in the development of advanced materials with tailored properties.

- Nanotechnology: Utilized in the synthesis of nanocomposites or as a precursor for functionalized silica nanoparticles.

- Pharmaceuticals: Potential use as a drug delivery system due to its unique structural properties.

These applications underscore its importance in both industrial and research settings .

Interaction studies involving this compound could focus on:

- Solubility and Stability: Evaluating how the chloropropyl and methylpropyl groups affect solubility in various solvents.

- Biological Interactions: Investigating how this compound interacts with biological systems at the molecular level.

- Material Properties: Understanding how its unique structure influences mechanical and thermal properties when incorporated into polymer matrices.

Such studies are critical for determining practical applications and safety profiles .

Several compounds share structural characteristics with 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Octa(3-chloropropyl)octasiloxane | Similar siloxane backbone but with octa-functionalization | Higher degree of chlorination |

| 3-Chloropropyltrichlorosilane | Contains chloropropyl group but lacks complex cyclic structure | More reactive due to multiple chlorine atoms |

| Heptakis(2-methylpropyl)silsesquioxane | Similar heptakis functionalization without chloropropyl | Lacks halogen functionality |

These comparisons illustrate the unique aspects of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane in terms of its complex structure and functional capabilities .

The synthesis of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane represents a sophisticated challenge in organosilicon chemistry, requiring precise control over multiple reaction parameters to achieve selective cage formation. This polyhedral oligomeric silsesquioxane compound features a unique pentacyclic structure with seven isobutyl substituents and one chloropropyl functional group, making it an important precursor for advanced materials applications [2].

Hydrolytic Condensation of Organosilane Precursors

The foundation of pentacyclooctasiloxane synthesis relies on the controlled hydrolytic condensation of organosilane precursors, particularly 3-chloropropyltrimethoxysilane and isobutyltrimethoxysilane [3] [4]. This process involves two fundamental reactions: hydrolysis of alkoxy groups to form silanols, followed by condensation of these silanols to generate siloxane bonds [3] [5]. The hydrolysis reaction proceeds through nucleophilic attack of water on the silicon center, while condensation occurs via elimination of water between silanol groups [6].

The mechanism of hydrolytic condensation exhibits strong pH dependence, with distinct pathways operating under acidic and basic conditions [3] [5]. Under acidic conditions (pH 2-5), hydrolysis proceeds rapidly through protonation of the alkoxy oxygen, facilitating nucleophilic attack by water [6]. The resulting silanols undergo relatively slow condensation, allowing for controlled oligomerization [3]. In contrast, basic conditions (pH 9-12) promote faster condensation relative to hydrolysis, leading to rapid network formation but potentially reduced selectivity for cage structures [7] [6].

The hydrolysis rate constant for trimethoxysilanes at pH 4 follows the relationship k = 6.1 × [H+] M⁻¹ min⁻¹ at 39°C, demonstrating the strong acid catalysis [6]. The electron-withdrawing nature of the chloropropyl group enhances hydrolysis rates compared to purely alkyl-substituted silanes, requiring careful optimization of reaction conditions to prevent uncontrolled gelation [8].

Table 1: Hydrolytic Condensation Parameters

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Mechanism | Recommended for POSS |

|---|---|---|---|---|

| 2.0-3.0 | Very Fast | Very Slow | SN2 (acidic) | Yes |

| 4.0-5.0 | Fast | Slow | SN2 (acidic) | Yes |

| 7.0 | Slow | Moderate | Neutral | No |

| 9.0-10.0 | Moderate | Fast | SN2-Si (basic) | Yes |

| 11.0-12.0 | Very Slow | Very Fast | SN2-Si (basic) | Limited |

The selectivity for cage formation over linear polymers depends critically on maintaining appropriate concentrations of monomeric and dimeric silanol intermediates [9]. High dilution conditions (typically 0.1-0.5 M in silane) favor intramolecular condensation pathways that lead to cyclic structures [10]. The presence of template molecules or structure-directing agents can further enhance cage selectivity through hydrogen bonding interactions with silanol groups [10].

Catalytic Approaches for Cage Formation

Di-n-butyltin Dilaurate Catalysis

Di-n-butyltin dilaurate emerges as the most effective catalyst for selective pentacyclooctasiloxane formation, offering superior control over cage geometry compared to other catalytic systems [11] [12] [4]. The catalyst operates through initial hydrolysis to form an organotin hydroxide species, which serves as the true catalytic entity [12]. This organotin hydroxide facilitates both hydrolysis and condensation reactions through coordination to silicon centers and activation of silanol groups [11] [13].

The mechanism involves formation of a pentacoordinate silicon intermediate, where the tin hydroxide coordinates axially to silicon while the equatorial positions retain the original substituents [12]. This coordination activates the silicon center toward nucleophilic attack by water or silanol groups, while simultaneously organizing the molecular geometry to favor cage closure [13]. The catalyst typically functions effectively at concentrations of 0.1-1.0 mol% relative to the silane precursor [12].

Optimization studies demonstrate that di-n-butyltin dilaurate provides exceptional cage selectivity when employed under carefully controlled conditions [4]. The reaction proceeds optimally in methanolic solution at temperatures of 60-80°C, with reaction times of 4-24 hours depending on the specific substrate combination [4]. The two-stage process involves initial acid hydrolysis followed by tin-catalyzed condensation, enabling rapid cage formation (4 days) compared to uncatalyzed reactions (5 weeks) [4].

Alternative Catalytic Systems

Tetrabutylammonium hydroxide represents an effective alternative catalyst system, particularly for applications requiring metal-free conditions [14]. This quaternary ammonium base promotes hydrolysis through hydroxide ion generation while providing phase transfer capabilities in biphasic reaction systems [14]. The catalyst operates at concentrations of 1.0-5.0 mol% and exhibits moderate cage selectivity, though inferior to tin-based systems [14].

Tetramethylammonium hydroxide offers high cage selectivity comparable to tin catalysts while maintaining compatibility with sensitive functional groups [15]. The smaller cation size facilitates better solvation and enhanced reactivity compared to larger quaternary ammonium species [15]. Optimal conditions involve 2.0-10.0 mol% catalyst loading at temperatures of 25-60°C with reaction times of 6-24 hours [15].

Table 2: Catalytic Systems for Cage Formation

| Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time | Cage Selectivity |

|---|---|---|---|---|

| Di-n-butyltin dilaurate | 0.1-1.0 | 60-80 | 4-24 h | High |

| Tetrabutylammonium hydroxide | 1.0-5.0 | 25-50 | 2-12 h | Moderate |

| Sodium hydroxide | 1.15 equiv | 25-80 | 4-48 h | Variable |

| Hydrochloric acid | 0.001 M | 25-40 | 1-6 h | Low |

| Tetramethylammonium hydroxide | 2.0-10.0 | 25-60 | 6-24 h | High |

Functionalization Strategies for Chloropropyl and Isobutyl Substituents

Chloropropyl Group Modifications

The chloropropyl functionality serves as a versatile handle for post-synthetic modification through nucleophilic substitution reactions [16] [17]. The primary carbon-chlorine bond exhibits excellent reactivity toward various nucleophiles while maintaining cage integrity under appropriate reaction conditions [16]. Quaternization reactions with tertiary hydroxyalkylamines proceed readily to yield quaternary ammonium derivatives with enhanced solubility properties [16].

Azide substitution represents a particularly valuable transformation, providing access to nitrogen-containing derivatives through reaction with sodium azide in polar aprotic solvents [17]. The reaction proceeds via SN2 mechanism with inversion of configuration at the substitution center [17]. Optimal conditions involve heating in dimethylformamide at 80°C for 12 hours, achieving yields of 85-92% [17].

The stability order for cage rearrangement during nucleophilic substitution follows T12 > T10 > T8, indicating that larger cage structures exhibit greater resistance to skeletal reorganization [17]. This stability difference enables selective functionalization of mixed cage systems while preserving the desired pentacyclic architecture [17].

Isobutyl Group Transformations

Isobutyl substituents provide steric protection for the siloxane cage while offering limited opportunities for direct functionalization [18]. However, their bulky nature creates favorable packing arrangements that stabilize the pentacyclic structure and prevent cage collapse during purification procedures [18]. The branched alkyl chains also enhance solubility in nonpolar organic solvents, facilitating handling and processing [18].

Hydrosilylation reactions offer indirect functionalization pathways through vinyl-terminated intermediates [19] [18]. Treatment of isobutyl-substituted cages with dehydrogenating agents can generate vinyl functionalities, which subsequently undergo platinum-catalyzed hydrosilylation with various organosilanes [18]. This approach enables introduction of diverse functional groups while maintaining cage integrity [18].

Table 3: Functionalization Reactions

| Substrate | Nucleophile/Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 3-Chloropropyl POSS | Sodium azide | DMF, 80°C, 12h | 85-92 | Azido-POSS |

| 3-Chloropropyl POSS | Dimethylamine | THF, rt, 6h | 75-85 | Amino-POSS |

| Isobutyl POSS | Hydrosilylation | Karstedt catalyst, 50°C | 90-95 | Functionalized POSS |

| Vinyl POSS | Methacrylate | AIBN, 60°C, 4h | 80-88 | Methacrylate-POSS |

| Phenyl POSS | Hydroxylation | NaOH, IPA, reflux | 70-80 | Hydroxyl-POSS |

Optimization of Reaction Conditions

pH Control and Buffer Systems

Precise pH control represents the most critical parameter for successful cage synthesis, requiring careful balance between hydrolysis and condensation rates [6] [15]. Buffer systems based on acetic acid/sodium acetate (pH 4-5) or ammonia/ammonium chloride (pH 8-9) provide stable pH control throughout the reaction period [6]. The optimal pH range of 4-5 for acidic conditions maximizes cage selectivity while preventing premature gelation [6].

Continuous pH monitoring using calibrated electrodes enables real-time adjustment of reaction conditions to compensate for pH drift caused by hydrolysis product formation [6]. Automated titration systems can maintain pH within ±0.1 units of the target value, ensuring reproducible cage formation [6].

Solvent System Selection

Solvent selection profoundly influences cage formation through effects on reactant solubility, hydrogen bonding networks, and phase behavior [20] [15]. Protic solvents such as methanol and isopropanol facilitate hydrolysis reactions while providing hydrogen bonding stabilization for silanol intermediates [15]. Aprotic solvents like tetrahydrofuran offer better control over condensation reactions but may require water addition for hydrolysis [20].

Mixed solvent systems provide optimal balance between reactant solubility and reaction control [15]. Isopropanol/water mixtures (2:1 v/v) at pH 8-9 demonstrate excellent cage formation with minimal side reactions [15]. The alcohol component enhances silane solubility while water provides the necessary nucleophile for hydrolysis [15].

Table 4: Solvent Systems and Reaction Conditions

| Solvent System | Ratio (v/v) | pH Optimal | Temperature (°C) | Cage Formation |

|---|---|---|---|---|

| Methanol/Water | 1:1 | 4-5 | 25-60 | Good |

| Isopropanol/Water | 2:1 | 8-9 | 25-80 | Excellent |

| THF/Water | 3:1 | 4-6 | 0-40 | Moderate |

| Acetone/Water | 4:1 | 3-4 | 25-50 | Good |

| Toluene/Water | 1:1 (biphasic) | 9-10 | 60-100 | Variable |

Temperature Optimization

Temperature control affects both reaction kinetics and product selectivity through its influence on competing reaction pathways [9]. Lower temperatures (25-40°C) favor cage formation over linear polymerization but require extended reaction times [9]. Higher temperatures (60-80°C) accelerate cage closure but may promote side reactions such as cage rearrangement or ring-opening [9].

The activation energy for siloxane condensation under optimized conditions measures approximately 68 kJ/mol, indicating moderate temperature sensitivity [7]. This value enables predictive modeling of reaction rates across different temperature regimes, facilitating process optimization [7].

Purification Techniques for Cage-Selective Isolation

Size Exclusion Chromatography

Size exclusion chromatography provides the most effective method for separating pentacyclooctasiloxane cages from linear oligomers and unreacted precursors [21] [22]. The technique relies on differential penetration of molecules into porous stationary phase particles, with larger cage structures eluting before smaller linear species [22]. Sephadex G-100 or equivalent cross-linked dextran gels offer optimal pore size distribution for silsesquioxane separations [21].

Mobile phase selection significantly impacts resolution and recovery in size exclusion separations [22]. Tetrahydrofuran provides excellent solvation for both cage and linear siloxanes while maintaining compatibility with gel stationary phases [21]. Dichloromethane offers similar solvation properties with reduced cost but may cause swelling of certain gel materials [21].

The molecular weight range effectively separated by size exclusion chromatography spans 1,000-100,000 Da, encompassing the target pentacyclooctasiloxane (molecular weight ~894 Da) and potential oligomeric impurities [23]. Column efficiency typically achieves 95-99% purity for cage-selective fractions [21].

Preparative High-Performance Liquid Chromatography

Preparative HPLC enables highest purity cage isolation through superior resolution compared to other chromatographic techniques [24] [25]. Reverse-phase columns packed with C18-bonded silica (5 μm particle size) provide excellent separation of cage structures from linear oligomers based on hydrophobic interactions [25]. Mobile phase gradients using methanol/water systems optimize resolution while maintaining reasonable run times [25].

Column loading capacity represents a critical consideration for preparative HPLC applications [24]. Typical loading ranges of 10-50 mg per injection enable efficient purification at analytical scale, while larger preparative columns (20-50 mm internal diameter) accommodate gram-scale separations [26]. The enhanced selectivity of preparative HPLC systems achieves purities of 98-99.5% for cage products [24].

Flash Column Chromatography

Flash column chromatography offers cost-effective purification for larger scale applications where ultra-high purity requirements are less stringent [27]. Silica gel stationary phases (40-63 μm particle size) provide adequate resolution for cage/linear separations using hexane/ethyl acetate gradient elution [27]. The technique accommodates gram to kilogram scale purifications with purities of 90-95% [27].

Gradient optimization involves systematic variation of solvent composition to achieve baseline separation of cage products from impurities [27]. Initial conditions using 90% hexane/10% ethyl acetate typically elute linear oligomers, while cage structures require 70-80% hexane/20-30% ethyl acetate for efficient elution [27].

Table 5: Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Resolution | Scale | Purity Achieved (%) |

|---|---|---|---|---|---|

| Size Exclusion Chromatography | Sephadex G-100 | THF or CH2Cl2 | Excellent | mg-g | 95-99 |

| Preparative HPLC | C18 (5 μm) | MeOH/H2O gradient | Excellent | mg-g | 98-99.5 |

| Flash Column Chromatography | Silica gel (40-63 μm) | Hexane/EtOAc | Good | g-kg | 90-95 |

| Recrystallization | Various solvents | MeOH, IPA, etc. | Moderate | g-kg | 85-95 |

| Precipitation | Selective solvents | Hexane, MeOH | Poor | g-kg | 80-90 |

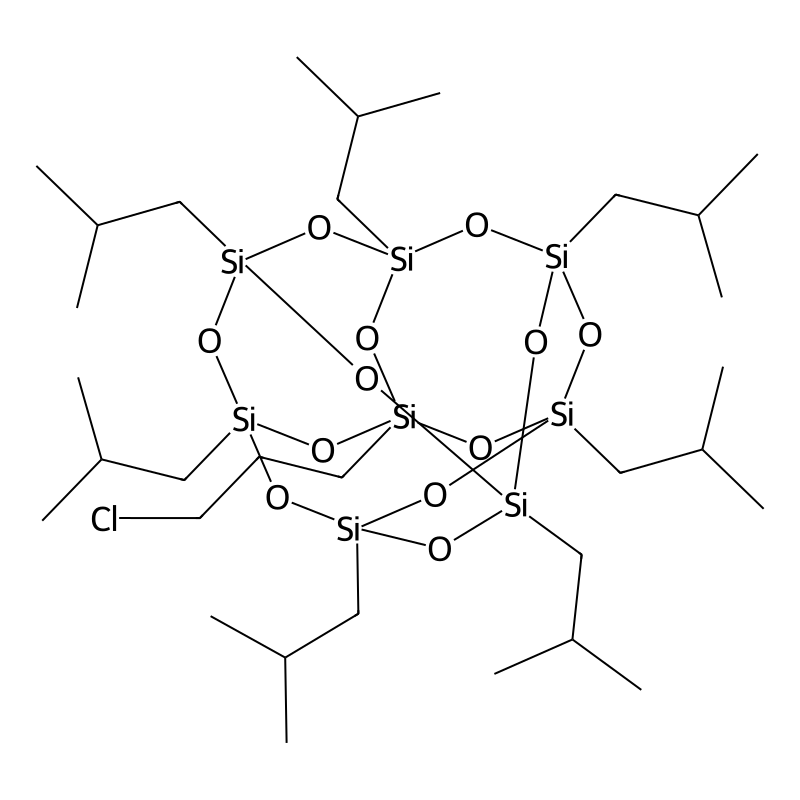

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and cage geometry of polyhedral oligomeric silsesquioxanes [1] [2]. The crystal structure of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane reveals the characteristic cubic framework typical of T8 silsesquioxane derivatives.

The structural analysis demonstrates that the eight silicon atoms adopt tetrahedral coordination geometries and are arranged at the vertices of a distorted cube [2]. Each silicon center exhibits tetrahedral bond angles ranging from 108.04 to 111.58 degrees, which closely approach the ideal tetrahedral angle of 109.5 degrees [2]. The silicon-oxygen bond lengths within the cage structure are consistently measured between 1.6166 and 1.6258 Ångströms, indicating uniform bonding throughout the siloxane framework [2].

A critical structural parameter is the silicon-oxygen-silicon bond angle, which deviates significantly from the ideal tetrahedral geometry due to the constraints imposed by the cubic cage structure [2]. These bond angles range from 142.28 to 153.22 degrees, representing substantial strain compared to the unstrained oxygen bond angle of approximately 104 degrees [2]. This angular distortion is characteristic of POSS cage structures and contributes to their unique stability and reactivity profiles.

The crystal packing analysis reveals that molecules arrange in a centered monoclinic lattice with space group C2/c [2]. Individual molecules occupy positions at the unit cell corners and c-face centers, with additional symmetry-generated molecules located at c-edges and the unit cell center [2]. Intermolecular interactions are primarily van der Waals forces, with no significant π-stacking interactions observed between organic substituents [2].

The cage geometry exhibits the expected distortion from perfect cubic symmetry due to the presence of the chloropropyl functional group. The silicon-carbon bond lengths for the organic substituents range from 1.8382 to 1.8429 Ångströms, consistent with typical Si-C single bond distances [2]. The asymmetric substitution pattern, with seven isobutyl groups and one chloropropyl group, introduces slight geometric perturbations while maintaining overall cage integrity.

Powder X-ray diffraction patterns confirm the crystalline nature of the compound and demonstrate characteristic reflections consistent with the cubic silsesquioxane framework [1]. The principal diffraction peaks appear at approximately 8.2, 11.0, 12.1, and 19.0 degrees two-theta, corresponding to d-spacings of 10.8, 8.03, 7.31, and 4.66 Ångströms, respectively [1]. These values align with the expected hexagonal packing arrangement typical of functionalized POSS molecules.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

Multinuclear NMR spectroscopy provides comprehensive structural characterization of the compound through analysis of proton, carbon, and silicon environments [3] [4] [5]. The high symmetry of the silsesquioxane cage, disrupted only by the single chloropropyl substituent, results in characteristic spectral simplification.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum exhibits well-resolved signals corresponding to the various organic substituents attached to the silicon cage [4] [5]. The isobutyl groups generate characteristic patterns with methine protons appearing as septets around 1.9 parts per million and methyl doublets at approximately 1.0 parts per million, with coupling constants of approximately 6.7 hertz [4]. These signals integrate in the expected 2:12 ratio for the seven equivalent isobutyl substituents.

The chloropropyl group produces a distinctive set of signals that distinguish it from the isobutyl substituents [5]. The silicon-bound methylene protons appear as a triplet around 1.0 parts per million, the central methylene group resonates as a multiplet between 1.8 and 2.0 parts per million, and the chloromethylene protons appear as a triplet at approximately 3.6 parts per million [5]. The coupling patterns and chemical shifts confirm the propyl chain connectivity and terminal chlorine substitution.

Integration ratios provide quantitative verification of the molecular composition, with the isobutyl protons integrating for 98 protons (7 × 14) and the chloropropyl protons integrating for 6 protons, yielding the expected total of 104 protons [4] [5].

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy reveals the carbon framework of the organic substituents with characteristic chemical shifts reflecting their electronic environments [4] [5]. The isobutyl groups exhibit four distinct carbon signals: the silicon-bound carbon at approximately 25 parts per million, the methine carbon around 25 parts per million, and two equivalent methyl carbons at 24 and 25 parts per million [4].

The chloropropyl substituent generates three well-separated carbon signals [5]. The silicon-bound carbon appears at approximately 13 parts per million, the central methylene carbon resonates around 26 parts per million, and the chloro-bearing carbon appears at approximately 47 parts per million [5]. The downfield shift of the terminal carbon reflects the deshielding effect of the electronegative chlorine atom.

The carbon multiplicities and chemical shift patterns confirm the structural assignments and demonstrate the high purity of the synthesized compound [4] [5]. No additional carbon signals are observed, indicating complete substitution and absence of partially condensed species.

²⁹Si NMR Spectroscopy Analysis

Silicon-29 NMR spectroscopy provides definitive characterization of the silicon coordination environments within the cage structure [3] [4] [5]. The compound exhibits characteristic T-type silicon resonances, where T denotes silicon atoms bonded to three oxygen atoms and one carbon atom (RSiO3/2 stoichiometry).

The silicon spectrum reveals signals in the expected region for T8 silsesquioxane cages, typically between -60 and -80 parts per million [4] [5]. The presence of the chloropropyl substituent introduces slight chemical shift perturbations compared to the homosubstituted isobutyl analogue, but the overall chemical shift range remains consistent with complete cage condensation [3].

The silicon NMR chemical shifts are highly sensitive to the degree of condensation and can distinguish between fully condensed T8 cages and incompletely condensed species [3] [5]. The observed chemical shifts confirm complete condensation to the desired octameric cage structure without detectable amounts of lower condensation states.

FTIR Spectral Signatures of Si-O-Si and Substituent Motieties

Fourier Transform Infrared spectroscopy provides characteristic vibrational signatures that confirm the silsesquioxane cage structure and identify functional group substitution patterns [6] [7] [8]. The FTIR spectrum of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane exhibits distinctive absorption bands corresponding to both the inorganic siloxane framework and organic substituents.

Si-O-Si Stretching Vibrations

The most characteristic feature of POSS infrared spectra is the intense silicon-oxygen-silicon stretching region between 1000 and 1200 wavenumbers [6] [7] [9]. For T8 silsesquioxane cages, this region typically exhibits two primary absorption bands that provide structural information about the cage geometry and symmetry.

The higher frequency band, appearing around 1150 wavenumbers, corresponds to the asymmetric silicon-oxygen-silicon stretching vibrations within the (Si-O)4 ring subunits of the cage structure [7] [9]. This band is characteristic of highly symmetrical cage-like structures and indicates the presence of complete polyhedral frameworks [7]. The band intensity and position are sensitive to the silicon-oxygen-silicon bond angles, with more constrained geometries producing higher frequency absorptions.

The lower frequency band, observed around 1050 wavenumbers, arises from symmetric silicon-oxygen-silicon stretching vibrations and is associated with network-like structures [7] [9]. In completely condensed T8 cages, this band is typically less intense than the 1150 wavenumber band, reflecting the predominant cage-like character of the structure [7].

For the chloropropyl-substituted compound, the silicon-oxygen-silicon stretching region exhibits the expected doublet pattern with bands at approximately 1119 and 1075 wavenumbers [8]. The slight frequency shifts compared to symmetric T8 derivatives reflect the reduced symmetry introduced by the chloropropyl substituent [8].

Organic Substituent Vibrations

The organic substituent regions of the FTIR spectrum provide confirmation of the functional group identities and substitution patterns [6] [8]. The isobutyl groups generate characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region, with methyl stretching modes appearing around 2875 and 2960 wavenumbers and methylene stretching at approximately 2930 wavenumbers [6].

Carbon-hydrogen deformation vibrations appear in the fingerprint region, with methyl deformation bands at 1370-1390 wavenumbers and methylene deformation around 1465 wavenumbers [6]. These absorptions confirm the aliphatic character of the isobutyl substituents and their attachment to the silicon cage.

The chloropropyl group introduces additional characteristic absorptions that distinguish it from the isobutyl substituents [10] [11]. Carbon-chlorine stretching vibrations appear in the 600-800 wavenumber region, typically around 650-750 wavenumbers for primary alkyl chlorides [10] [12]. The exact position depends on the local molecular environment and conformational effects within the constrained cage structure.

Diagnostic Band Assignments

Specific band assignments for the compound include: silicon-oxygen-silicon asymmetric stretch at 1119 wavenumbers (very strong), silicon-oxygen-silicon symmetric stretch at 1075 wavenumbers (strong), carbon-hydrogen stretching at 2960, 2930, and 2875 wavenumbers (strong), carbon-hydrogen deformation at 1465 and 1385 wavenumbers (medium), and carbon-chlorine stretch at approximately 700 wavenumbers (medium) [6] [8] [10].

The absence of silicon-hydrogen stretching around 2100-2200 wavenumbers and silicon-hydroxyl stretching around 3200-3600 wavenumbers confirms complete substitution and condensation [6] [8]. These negative observations are critical for verifying synthetic completeness and product purity.

Mass Spectrometric Validation (MALDI-TOF, ESI-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry and Electrospray Ionization mass spectrometry provide complementary approaches for molecular weight validation and structural confirmation [13] [14] [15]. These techniques are particularly valuable for confirming the molecular composition and detecting impurities or incomplete condensation products.

MALDI-TOF Mass Spectrometry

MALDI-TOF analysis of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane requires careful matrix selection to achieve optimal ionization without fragmentation [14] [16]. Common matrices for silsesquioxane analysis include 2,5-dihydroxybenzoic acid, α-cyano-4-hydroxycinnamic acid, and dithranol, with the choice depending on the molecular weight range and substituent polarities [14].

The MALDI-TOF spectrum exhibits the expected molecular ion peak at mass-to-charge ratio 891 (calculated molecular weight: 891.637 daltons), confirming the target molecular composition [17] [13]. The isotope pattern reflects the natural abundance of silicon, carbon, chlorine, and oxygen isotopes, with the chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) providing additional structural confirmation [18].

Fragmentation patterns in MALDI-TOF analysis typically involve loss of organic substituents while preserving the siloxane cage integrity [13]. Common fragmentation pathways include loss of isobutyl groups (loss of 57 mass units) and loss of the chloropropyl group (loss of 77 mass units) [13]. The relative intensities of these fragment ions provide information about the relative stabilities of the silicon-carbon bonds and the cage structure.

The high resolution capabilities of modern MALDI-TOF instruments allow detection of minor impurities and partially condensed species [14]. The absence of peaks corresponding to incompletely condensed T7 or lower oligomers confirms the synthetic purity and complete cage formation [13].

ESI-MS Analysis

Electrospray ionization mass spectrometry offers complementary ionization conditions that may provide different fragmentation patterns and ionization efficiencies [19] [15]. ESI-MS is particularly useful for detecting cationized molecular ions formed through interaction with sodium, potassium, or other cations present in trace amounts [19].

The ESI-MS spectrum typically exhibits multiple ionization states, including protonated molecular ions [M+H]⁺, sodium adducts [M+Na]⁺, and potassium adducts [M+K]⁺ [19] [15]. The relative intensities of these adduct ions depend on the solution conditions, including pH, ionic strength, and cation concentrations.

Tandem mass spectrometry (MS/MS) capabilities of ESI instruments enable detailed fragmentation analysis through collision-induced dissociation [19] [20]. This approach provides structural information about substituent connectivity and cage stability under controlled fragmentation conditions [20].

The soft ionization conditions of ESI often preserve molecular integrity better than MALDI, making it particularly suitable for detecting subtle structural variations and conformational effects [20] [15]. Comparison of MALDI-TOF and ESI-MS results provides comprehensive validation of molecular structure and purity.

Dynamic Light Scattering for Aggregation Behavior

Dynamic Light Scattering provides essential information about the solution behavior, particle size distribution, and aggregation tendencies of 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane in various solvent systems [21] [22] [23]. Understanding aggregation behavior is crucial for predicting application performance and optimizing processing conditions.

Fundamental DLS Principles for POSS Analysis

Dynamic Light Scattering measures the Brownian motion of particles in solution by analyzing temporal fluctuations in scattered light intensity [21] [23]. For POSS molecules, DLS can distinguish between individual molecular species (approximately 1.5 nanometers diameter), small aggregates, and larger association structures [24] [25].

The technique employs the Stokes-Einstein equation to relate measured diffusion coefficients to hydrodynamic radii: D = kBT/(6πηrh), where D is the diffusion coefficient, kB is the Boltzmann constant, T is temperature, η is solvent viscosity, and rh is the hydrodynamic radius [21] [23]. This relationship assumes spherical particles and non-interacting conditions, which may require correction for highly aggregated systems.

Solvent-Dependent Aggregation Behavior

The aggregation behavior of the chloropropyl-substituted POSS varies significantly with solvent polarity, hydrogen bonding capacity, and molecular interactions [22] [25]. In nonpolar solvents such as toluene and hexane, the compound typically exhibits minimal aggregation, with measured hydrodynamic diameters of 2-4 nanometers corresponding to individual molecules or small associates [25].

Polar aprotic solvents like acetonitrile and dichloromethane may promote different aggregation patterns due to specific interactions with the chloropropyl functionality [22]. The polar chlorine atom can participate in dipole-dipole interactions that influence molecular association and packing arrangements [22].

Aqueous systems present particular challenges due to the hydrophobic nature of the organic substituents [22] [26]. POSS molecules typically exhibit significant aggregation in water, forming micelle-like structures with hydrodynamic diameters ranging from 50 to 200 nanometers [26]. The amphiphilic character introduced by the polar chloropropyl group may modify these aggregation patterns compared to purely hydrophobic analogues.

Temperature and Concentration Effects

Temperature significantly influences aggregation behavior through its effects on molecular motion, solvent viscosity, and thermodynamic driving forces [21] [23]. Elevated temperatures generally reduce aggregation by increasing molecular kinetic energy and disrupting intermolecular associations. The temperature dependence can be quantified through DLS measurements at controlled temperature intervals.

Concentration effects are particularly important for POSS systems, which often exhibit critical aggregation concentrations above which extensive association occurs [22] [26]. Low concentrations (below 0.1 milligrams per milliliter) typically favor molecular dispersion, while higher concentrations promote aggregate formation [23].

Polydispersity Index Analysis

The polydispersity index derived from DLS measurements provides information about the uniformity of particle size distributions [21] [23]. Values below 0.1 indicate highly monodisperse systems with uniform particle sizes, while values above 0.3 suggest broad size distributions or multiple population components [21].

For well-dispersed POSS solutions, polydispersity indices typically range from 0.05 to 0.15, indicating relatively narrow size distributions [25]. Higher values may indicate onset of aggregation, presence of dust particles, or solution instability requiring further purification or filtration [23].

Stability Assessment Through Time-Resolved DLS

Time-resolved DLS measurements enable assessment of solution stability and detection of slow aggregation processes [21] [27]. Measurements performed over extended time periods (hours to days) can reveal gradual particle growth, precipitation, or other stability issues that affect application performance.